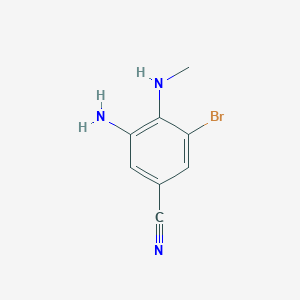
3-Amino-5-bromo-4-(methylamino)benzonitrile
概要
説明
3-Amino-5-bromo-4-(methylamino)benzonitrile is an organic compound with the molecular formula C8H8BrN3 It is a derivative of benzonitrile, characterized by the presence of amino, bromo, and methylamino substituents on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromo-4-(methylamino)benzonitrile typically involves multi-step organic reactions. One common method includes the bromination of 4-(methylamino)benzonitrile followed by the introduction of an amino group. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like iron or copper salts to facilitate the bromination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
3-Amino-5-bromo-4-(methylamino)benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The bromo group can be substituted with other nucleophiles such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium hydroxide or alkyl halides in polar solvents.
Major Products
Oxidation: Formation of 3-nitro-5-bromo-4-(methylamino)benzonitrile.
Reduction: Formation of 3-amino-5-bromo-4-(methylamino)benzylamine.
Substitution: Formation of 3-amino-5-hydroxy-4-(methylamino)benzonitrile or 3-amino-5-alkyl-4-(methylamino)benzonitrile.
科学的研究の応用
3-Amino-5-bromo-4-(methylamino)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3-Amino-5-bromo-4-(methylamino)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, altering the function of the target molecule. This interaction can modulate biochemical pathways, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3-Amino-5-bromo-4-(dimethylamino)benzonitrile
- 3-Amino-5-chloro-4-(methylamino)benzonitrile
- 3-Amino-5-bromo-4-(ethylamino)benzonitrile
Uniqueness
3-Amino-5-bromo-4-(methylamino)benzonitrile is unique due to its specific combination of substituents, which confer distinct chemical reactivity and biological activity. The presence of both amino and bromo groups allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry. Additionally, its potential biological activities make it a compound of interest in medicinal chemistry research.
生物活性
3-Amino-5-bromo-4-(methylamino)benzonitrile (CAS No. 1420800-20-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following features:
- Molecular Formula : C8H8BrN3
- Molecular Weight : 232.07 g/mol
- Functional Groups : Amino, bromo, and nitrile groups which contribute to its reactivity and biological properties.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
Antiviral Activity
Studies have identified this compound as a potential inhibitor of viral replication. For instance, it has been tested against HIV variants and shown to inhibit viral entry or replication through interaction with specific viral proteins .
Antitumor Activity
The compound has also demonstrated cytotoxic effects on cancer cell lines. It appears to inhibit cell proliferation by inducing apoptosis, which is a programmed cell death mechanism. The specific pathways involved include the modulation of signaling cascades related to cell survival and proliferation .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of certain kinases involved in cancer cell signaling, leading to reduced tumor growth.
- Receptor Interaction : It may bind to specific receptors on the surface of cells, altering their signaling pathways and affecting cellular responses.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
特性
IUPAC Name |
3-amino-5-bromo-4-(methylamino)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-12-8-6(9)2-5(4-10)3-7(8)11/h2-3,12H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFGHSPLIPMHLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1Br)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















